molecular formula C17H20N2O4 B157585 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid CAS No. 135101-19-8

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid

Cat. No.: B157585
CAS No.: 135101-19-8
M. Wt: 316.35 g/mol
InChI Key: ZJIPRFVJGMPMPL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound, an amino group which is functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three . It also contains a tert-butoxycarbonyl (Boc) group which is a protecting group used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (Boc) group is typically introduced into organic compounds using Boc2O in the presence of a base . Deprotection of the Boc group can be achieved using acids or by catalytic hydrogenation .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions or by catalytic hydrogenation . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .

Future Directions

The future directions for this compound could involve exploring its potential biological activity given the presence of the quinolinyl group, which is found in many biologically active compounds. Further studies could also explore the synthesis of related compounds by modifying the functional groups present .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPRFVJGMPMPL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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